molecular formula C17H22N4O3S2 B2976376 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 522606-45-7

4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2976376
CAS No.: 522606-45-7
M. Wt: 394.51
InChI Key: XMVYTFGXHSZIBP-UHFFFAOYSA-N
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Description

4-Cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a morpholine-sulfonyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic conditions. The cyclopentyl group can be introduced through subsequent alkylation reactions, while the morpholine-sulfonyl group is often added via sulfonation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl oxides or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

  • 4-Cyclopentyl-5-[3-(piperidine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

  • 4-Cyclopentyl-5-[3-(pyrrolidine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

IUPAC Name

4-cyclopentyl-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-26(23,20-8-10-24-11-9-20)15-7-3-4-13(12-15)16-18-19-17(25)21(16)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVYTFGXHSZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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